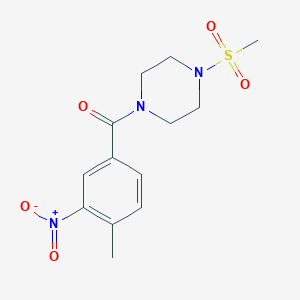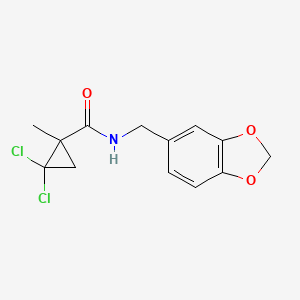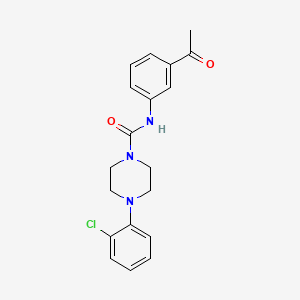![molecular formula C23H22N2O3S B4184989 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide
Descripción general
Descripción
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but lacks the psychotropic effects associated with THC.
Mecanismo De Acción
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide acts on the endocannabinoid system, which plays a role in regulating several physiological processes, including pain sensation, mood, and appetite. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide binds to the CB2 receptor, which is primarily expressed in immune cells, and has been shown to have anti-inflammatory effects. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide also acts on other targets, including TRPA1 and TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to reduce pain sensitivity and inflammation. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in models of neurodegenerative diseases. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide is that it lacks the psychotropic effects associated with THC, making it a potentially safer alternative for therapeutic use. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells, making it a potentially useful tool for studying the immune system. However, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide is relatively new, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide. One area of interest is the development of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide-based therapies for pain management, particularly in the context of chronic pain. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide may have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is also needed to fully understand the pharmacological properties and potential therapeutic applications of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been studied for its potential therapeutic applications in several areas, including pain management, neurodegenerative diseases, and cancer. In preclinical studies, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has been shown to have analgesic effects in animal models of acute and chronic pain. N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-4-17(15-8-6-5-7-9-15)22(26)25-23-18(13-24)19(14-29-23)16-10-11-20(27-2)21(12-16)28-3/h5-12,14,17H,4H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUTYZRFKHBJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)


![3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184956.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)

![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)